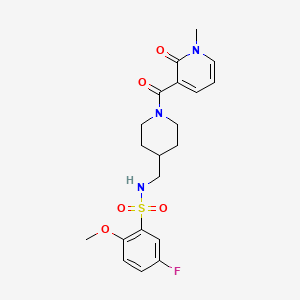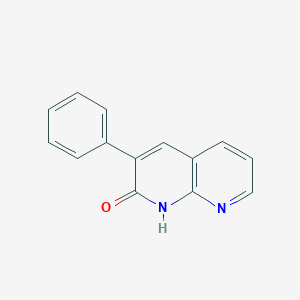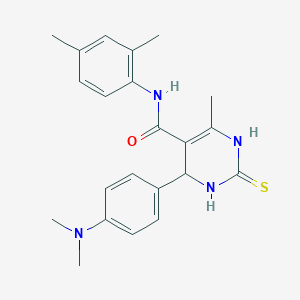
4-(4-(dimethylamino)phenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(dimethylamino)phenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H26N4OS and its molecular weight is 394.54. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(dimethylamino)phenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(dimethylamino)phenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalysis
One study focused on the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides using sodium hydrogen sulfate as a catalyst. This process is notable for its utilization of a non-toxic and inexpensive catalyst to achieve moderate to high yields of the product, indicating its potential for efficient and eco-friendly synthetic applications (Gein, Zamaraeva, & Dmitriev, 2018).
Antimicrobial Activity
Another area of application involves the antimicrobial properties of similar tetrahydropyrimidine derivatives. For instance, certain synthesized tetrahydropyrimidine-2-thione derivatives have shown significant inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Anticancer Activity
The cytotoxicity of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles against human breast cancer (MCF-7) and human colon carcinoma (HT29) cell lines has been evaluated, with some derivatives showing promising anti-proliferative activity. This suggests potential applications in cancer therapy, particularly in inducing apoptosis in cancer cells (Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, & Bakavoli, 2016).
Molecular Structure and Analysis
Studies have also been conducted on the molecular and crystal structures of tetrahydropyrimidine-2-thiones, offering insights into their conformational features and potential medicinal applications. X-ray diffraction analysis has been used to investigate the structures, revealing details that could inform the design of new therapeutic agents (Gurskaya, Zavodnik, & Shutalev, 2003).
Antihypertensive and Anti-ulcer Activities
Research has also explored the antihypertensive and anti-ulcer potentials of dihydropyrimidine derivatives, suggesting diverse therapeutic applications beyond antimicrobial and anticancer properties. These studies highlight the broad spectrum of biological activities associated with tetrahydropyrimidine compounds, indicating their relevance in developing new drugs for various conditions (Rana, Kaur, & Kumar, 2004).
properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-13-6-11-18(14(2)12-13)24-21(27)19-15(3)23-22(28)25-20(19)16-7-9-17(10-8-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQBMEQNQCCPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(dimethylamino)phenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

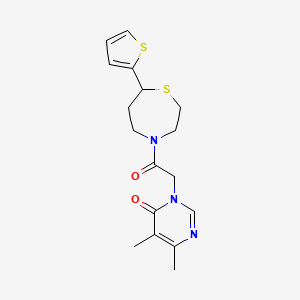
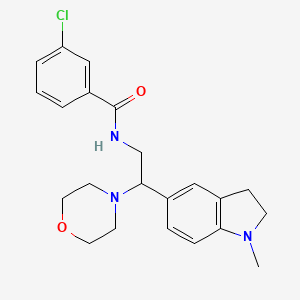
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2634034.png)
![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide;hydrochloride](/img/structure/B2634038.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2634039.png)
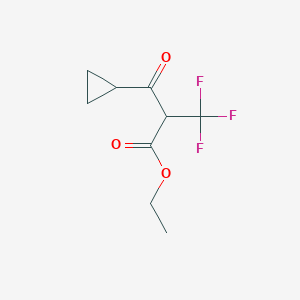
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2634041.png)
![4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2634042.png)
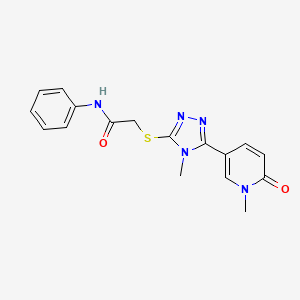

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2634048.png)
![3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one](/img/structure/B2634049.png)
